
4-Bromo-5-chloro-N,2-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring, along with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-N,2-dimethylbenzamide typically involves the bromination and chlorination of N,2-dimethylbenzamide. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chloro-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity, affecting its interaction with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 4-Bromo-2-fluoro-N,N-dimethylbenzamide
- 4-Bromo-N,N-dimethylbenzamide
Uniqueness
4-Bromo-5-chloro-N,2-dimethylbenzamide is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. This unique structure may result in distinct biological activities and applications.
Eigenschaften
Molekularformel |
C9H9BrClNO |
|---|---|
Molekulargewicht |
262.53 g/mol |
IUPAC-Name |
4-bromo-5-chloro-N,2-dimethylbenzamide |
InChI |
InChI=1S/C9H9BrClNO/c1-5-3-7(10)8(11)4-6(5)9(13)12-2/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
WFTPJSZFEFWVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)NC)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


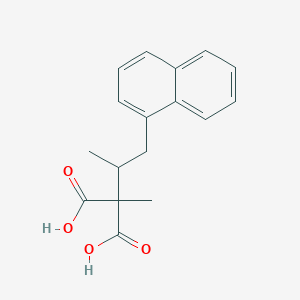
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
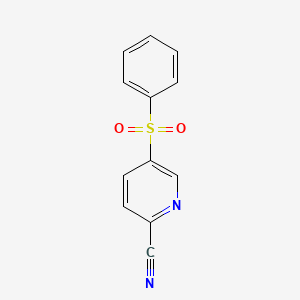
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
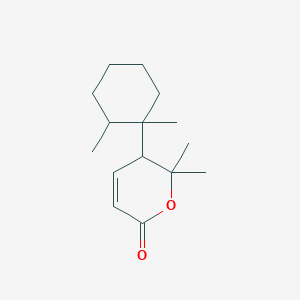
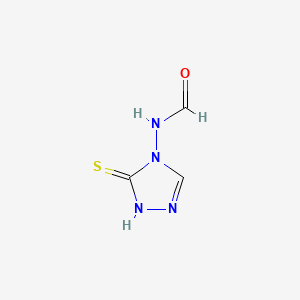
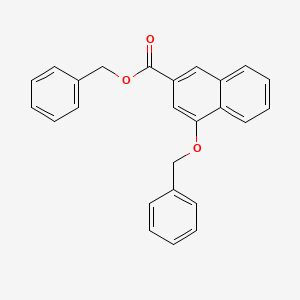
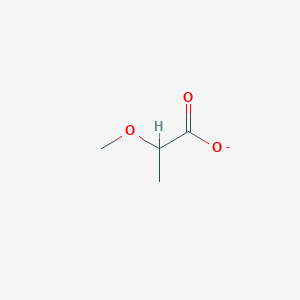
![2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid](/img/structure/B14012831.png)
![3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl Fluoride](/img/structure/B14012839.png)
![6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14012842.png)
![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)
![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)
